molecular formula C6H7NO3S B2888666 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1526825-09-1

2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2888666
CAS RN: 1526825-09-1
M. Wt: 173.19
InChI Key: QISGTVFTDHJGLX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to possess a range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structure

  • The synthesis and structural analysis of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, a compound related to 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, has been reported. This study provides crystallographic data and atomic coordinates, highlighting the molecular conformation and intermolecular hydrogen bonding involving the amine hydrogen atoms (Kennedy et al., 1999).

Synthesis in Complex Pectic Polysaccharides

  • Aceric acid, a branched-chain sugar in the complex pectic polysaccharide rhamnogalacturonan-II, is synthesized using 2-trimethylsilyl thiazole. This process demonstrates the utility of thiazole derivatives in the synthesis of unique sugar components found in complex biological structures (Jones et al., 2005).

Spectroscopic and Electronic Structure Study

  • A detailed study on the structural, electronic, and spectroscopic aspects of 4-methylthiadiazole-5-carboxylic acid provides insights into the molecular properties of similar thiazole derivatives. The research includes vibrational analysis, hydrogen bond strength estimation, and solvent effects on molecular properties (Singh et al., 2019).

Antimicrobial Activity

  • Novel thiazolo[3, 2]pyridines containing pyrazolyl moiety, synthesized from compounds related to this compound, have been evaluated for antimicrobial activities. This underscores the potential of thiazole derivatives in developing new antimicrobial agents (El-Emary et al., 2005).

Synthesis in Cyclic Depsipeptides

  • The synthesis of (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a unit containing thiazole, demonstrates its application in the creation of cyclic depsipeptides with potential cytotoxicity against certain cell lines (Chen et al., 2013).

Fungicidal and Antivirus Activities

  • Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit significant fungicidal and antivirus activities, offering a new strategy for controlling fungi and virus infections (Fengyun et al., 2015).

properties

IUPAC Name

2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-3-5(6(9)10)11-4(2-8)7-3/h8H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISGTVFTDHJGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1526825-09-1
Record name 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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